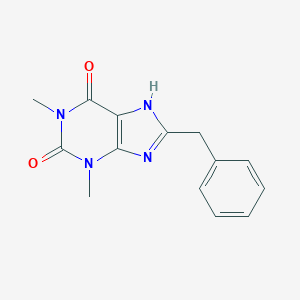

8-Benzyltheophylline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKGFZTXWQMFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182970 | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-15-4 | |

| Record name | 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2879-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide for Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 8-Benzyltheophylline from 8-Bromotheophylline

This guide provides a comprehensive technical overview of a robust and widely utilized pathway for synthesizing this compound, a derivative of the pharmacologically significant xanthine scaffold. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, starting from the readily available precursor, 8-bromotheophylline. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the mechanistic underpinnings and practical considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of 8-Substituted Theophylline Derivatives

Theophylline, a naturally occurring methylxanthine, has been a mainstay in the treatment of respiratory diseases like asthma for decades.[1][2] Its derivatives are a rich field of study in medicinal chemistry, with modifications at the 8-position of the purine ring leading to compounds with diverse biological activities, including bronchodilator, antibacterial, and anti-inflammatory properties.[1][3][4] this compound is one such derivative, valued as a pharmaceutical intermediate and a subject of research.[5][6][7]

The synthesis of these derivatives requires a regioselective method to form a new carbon-carbon bond at the C8 position. Direct alkylation of theophylline often leads to a mixture of products due to competing N-alkylation.[8] Using 8-bromotheophylline as a starting material provides a specific site for modification, making palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the method of choice for achieving high yields and selectivity.[8][9]

The Core Synthesis Pathway: A Mechanistic Deep Dive into the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[9][10] In this specific application, 8-bromotheophylline (an aryl halide) is coupled with a suitable benzylboron reagent.

The reaction proceeds through a well-established catalytic cycle involving three primary steps:[10][11][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromotheophylline. This is typically the rate-determining step and results in a Pd(II) complex.[10][12]

-

Transmetalation: The organic group from the organoboron reagent (the benzyl group) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the benzyl group and facilitating its transfer to the palladium center.[10][13]

-

Reductive Elimination: The two organic groups (the theophylline and benzyl moieties) on the palladium complex couple and are eliminated, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

Causality Behind Experimental Choices

The success of the Suzuki coupling hinges on the careful selection of each component. As a self-validating system, the protocol's integrity relies on understanding the function of each reagent.

-

Palladium Catalyst and Ligands : The "heart" of the reaction is the palladium catalyst.[14][15] While many forms of palladium can be used, they must generate a Pd(0) species in situ to initiate the catalytic cycle.[16] Common pre-catalysts include Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[11][13] Phosphine ligands (like triphenylphosphine, PPh₃) are crucial; they stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[17]

-

Base : A base is essential for the transmetalation step.[13] It reacts with the benzylboronic acid to form a more nucleophilic "ate" complex, which readily transfers its benzyl group to the palladium center.[10] The choice of base (e.g., potassium carbonate, cesium carbonate) can significantly impact yield, with inorganic bases being common due to their effectiveness and compatibility with a wide range of functional groups.[8][18]

-

Solvent System : Suzuki reactions are often performed in biphasic solvent systems, such as a mixture of an organic solvent (toluene, dioxane, or THF) and water.[8][11][19] The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface. Degassing the solvent by bubbling with an inert gas like argon or nitrogen is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[8]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | CAS Number | Notes |

| 8-Bromotheophylline | 1.0 | 259.06 | 10381-75-6 | Starting material[20] |

| Benzylboronic acid | 1.2 | 121.93 | 98-80-6 | Coupling partner |

| Palladium(II) Acetate | 0.02 | 224.50 | 3375-31-3 | Catalyst precursor[8] |

| Triphenylphosphine | 0.08 | 262.29 | 603-35-0 | Ligand[8] |

| Potassium Carbonate | 2.0 | 138.21 | 584-08-7 | Anhydrous base[8] |

| Toluene | - | 92.14 | 108-88-3 | Anhydrous solvent |

| Water | - | 18.02 | 7732-18-5 | Degassed, deionized |

| Ethyl Acetate | - | 88.11 | 141-78-6 | Extraction solvent |

| Brine | - | - | - | Saturated NaCl solution |

| Anhydrous Sodium Sulfate | - | 142.04 | 7757-82-6 | Drying agent |

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-bromotheophylline (1.0 eq), benzylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and anhydrous potassium carbonate (2.0 eq).[8]

-

Inert Atmosphere : Seal the flask and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition : Add a 3:1 mixture of toluene and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

-

Degassing : Vigorously bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure all dissolved oxygen is removed.[8]

-

Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (8-bromotheophylline) is consumed (typically 4-6 hours).[8]

-

Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.[8]

-

Extraction : Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain pure this compound.[8]

Product Characterization and Validation

To confirm the successful synthesis and purity of this compound, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the presence of both the theophylline and benzyl moieties.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the formation of the desired product (C₁₄H₁₄N₄O₂, MW: 270.29 g/mol ).[5][21]

-

Melting Point (MP) : A sharp melting point range (literature: 298-300 °C) is indicative of high purity.[5]

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following table provides guidance on common challenges and their solutions, a critical aspect of practical application science.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to no conversion of starting material | - Inactive catalyst or ligand.- Insufficiently anhydrous base.- Inadequate degassing (oxygen contamination).- Low reaction temperature. | - Use a fresh batch of palladium catalyst and ligand.- Ensure the base is fully anhydrous.- Improve the degassing procedure.- Optimize the reaction temperature; reflux is often necessary.[8] |

| Formation of homocoupled byproducts | - Reaction of the boronic acid with itself, often promoted by oxygen. | - Ensure thorough degassing of the reaction mixture.- Optimize the stoichiometry of the reactants; a slight excess of the boronic acid is typical but a large excess can be detrimental.[8] |

| Low isolated yield | - Incomplete reaction.- Product decomposition under harsh conditions.- Loss of product during work-up and purification. | - Monitor the reaction by TLC to ensure completion.- Avoid excessively high temperatures or prolonged reaction times.- Perform careful extractions and minimize transfers during purification.[8] |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally efficient and reliable method for the synthesis of this compound from 8-bromotheophylline. Its high functional group tolerance, mild conditions, and the commercial availability of reagents make it a preferred pathway in both academic research and industrial pharmaceutical synthesis.[22][23] By understanding the underlying mechanism and the rationale behind each experimental parameter, researchers can effectively troubleshoot and optimize this synthesis, paving the way for the development of novel theophylline-based drug candidates.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Hayallah, A. M., et al. (2006). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archiv der Pharmazie, 339(12), 649-657. Available from: [Link]

-

Fiveable. Role of palladium catalyst in cross-coupling reactions. Available from: [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Health Sci. (2025). Palladium-catalyzed cross-coupling: Significance and symbolism. Available from: [Link]

-

Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Available from: [Link]

-

Ozola, V., et al. (1993). Synthesis of 8-Substituted 7-(α-L-Arabinofuranosyl)theophyllines. Nucleosides and Nucleotides, 12(5), 457-463. Available from: [Link]

-

Hayallah, A. M., et al. (2006). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

-

Al-Abdullah, N. H., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. European Journal of Medicinal Chemistry, 46(4), 1356-1364. Available from: [Link]

-

ChemBK. 8-benzyl theophylline. Available from: [Link]

-

Abdul-Reda, N. A., & Abdul-Ameer, S. R. (2018). Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. Oriental Journal of Chemistry, 34(1), 453-463. Available from: [Link]

-

Pharmacompass. This compound. Available from: [Link]

-

Axios Research. 8-Benzyl Theophylline. Available from: [Link]

-

Alentris Research. 8-Benzyl Theophylline. Available from: [Link]

-

Reddit. (2023). Benzylation reaction. r/OrganicChemistry. Available from: [Link]

-

ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

-

Cheng, X., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter-Free and Additive-Free Conditions. European Journal of Organic Chemistry, 2019(26), 4210-4217. Available from: [Link]

-

Royal Society of Chemistry. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Available from: [Link]

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]

-

Wikipedia. 8-Bromotheophylline. Available from: [Link]

-

Dietz Jr, A. J., & Burgison, R. M. (1966). The synthesis of some 8-alkylthio-2-thiotheophyllines and 8-alkylthio-6-thiotheophyllines. Journal of Medicinal Chemistry, 9(1), 160. Available from: [Link]

-

Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(13), 4881-4886. Available from: [Link]

-

University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Journal of the American Chemical Society, 130(48), 16484-16485. Available from: [Link]

-

Giembycz, M. A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available from: [Link]

-

Collins, S. G., & O'Doherty, G. A. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Research Repository UCD. Available from: [Link]

-

ResearchGate. Proposed mechanism pathways for the benzylation. Available from: [Link]

-

National Institutes of Health. Bromotheophylline. PubChem. Available from: [Link]

-

ResearchGate. (2011). Synthesis of the Hypotensive Agent 8-Amino-7-[2-hydroxy-3-morpholinopropyl]theophylline (P23) and Analogs. Available from: [Link]

-

Pharmacompass. 8-Bromotheophylline. Available from: [Link]

Sources

- 1. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. benchchem.com [benchchem.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. byjus.com [byjus.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 21. 8-Benzyl Theophylline - CAS - 2879-15-4 | Axios Research [axios-research.com]

- 22. jocpr.com [jocpr.com]

- 23. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Physicochemical Profiling in Xanthine-Based Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyltheophylline for Drug Design

This compound (CAS: 2879-15-4) is a derivative of theophylline, a member of the xanthine class of compounds renowned for their diverse pharmacological activities, including bronchodilation and central nervous system stimulation.[1][2][3] The strategic modification of the xanthine scaffold, particularly at the 8-position, has been a fruitful avenue for developing potent and selective ligands for various therapeutic targets, such as adenosine receptors.[4] As an intermediate in the synthesis of selective adenosine A1 receptor antagonists like Bamifylline, this compound itself represents a key molecular framework.[5]

For drug development professionals, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These fundamental characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers to make informed decisions in the optimization of xanthine-based drug candidates.

Physicochemical Property Profile of this compound

A comprehensive understanding of a drug candidate's properties begins with a quantitative summary. The following table consolidates the known physicochemical data for this compound.

| Property | Value | Source(s) | Significance in Drug Design |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][5] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 270.29 g/mol | [1][5][6] | Influences diffusion and transport across biological membranes; values <500 Da are favorable for oral absorption (Lipinski's Rule of 5). |

| Appearance | White to off-white crystalline powder | [1][7] | Provides initial identification and indicates the solid-state nature of the material. |

| Melting Point (°C) | 288 - 300 | [1][5][7] | Indicates purity and lattice energy of the crystalline form. A high melting point suggests strong intermolecular forces, which can impact solubility. |

| Aqueous Solubility | Sparingly soluble | [5][7] | Critically affects dissolution rate and absorption. Low solubility is a major challenge in formulation development. |

| Solubility (Organic) | Slightly soluble in DMSO and Methanol (with heating) | [5][7] | Informs the choice of solvents for analytical method development and pre-clinical formulation studies. |

| pKa (Predicted) | 8.99 ± 0.70 | [5][7] | Determines the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor binding. |

| logP (Predicted) | 2.5 | [6] | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolism. |

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for building a comprehensive physicochemical profile. The following workflow outlines the logical progression from basic identification to detailed property analysis, ensuring that foundational data informs subsequent, more complex investigations.

Caption: Workflow for the physicochemical profiling of a drug candidate.

Deep Dive into Core Physicochemical Properties

Solubility: The Gateway to Absorption

Solubility is arguably the most critical physicochemical property for oral drug delivery. For a drug to be absorbed, it must first be in solution at the site of absorption, typically the gastrointestinal tract.

-

Expert Insight: this compound is described as "sparingly soluble" in aqueous media.[5][7] This presents a significant challenge. The predicted basic pKa of ~8.99 suggests that its solubility will be lowest in the neutral to basic environment of the intestines and highest in the acidic environment of the stomach. However, its transit time in the stomach is limited. This pH-dependent solubility profile is a crucial consideration for formulation design.

-

Causality in Experimental Choice: The "gold standard" for solubility measurement is the thermodynamic equilibrium solubility test using the shake-flask method.[8] This method is chosen over kinetic solubility assays for lead optimization because it measures the true equilibrium state, preventing overly optimistic results from supersaturated solutions which can occur in faster kinetic methods.[9] This accuracy is vital for building reliable pharmacokinetic models.

Acidity (pKa): The Determinant of Charge State

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms. This ratio is critical as the unionized form is generally more lipophilic and thus more readily permeates biological membranes, while the ionized form is typically more soluble.

-

Expert Insight: With a predicted pKa of 8.99, this compound is a weak base.[5][7] At the physiological pH of blood (7.4), it will exist predominantly in its neutral, unionized form, which is favorable for crossing the blood-brain barrier and other cellular membranes. However, in the acidic environment of the stomach (pH 1.5-3.5), it will be almost completely ionized, enhancing its solubility but limiting its direct absorption there.

-

Causality in Experimental Choice: For sparingly soluble compounds like this compound, traditional potentiometric titration in purely aqueous media is challenging. Therefore, a co-solvent titration method is employed.[10] By performing titrations in several water-cosolvent mixtures (e.g., methanol-water) and extrapolating the apparent pKa values back to 0% cosolvent, a reliable aqueous pKa can be determined. This approach systematically accounts for the solvent's effect on the ionization constant.

Lipophilicity (logP): Balancing Permeability and Solubility

The partition coefficient (P) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. Expressed as its logarithm (logP), it is a key indicator of a drug's ability to cross lipid membranes.

-

Expert Insight: The predicted logP of 2.5 for this compound suggests a favorable balance of lipophilicity and hydrophilicity.[6] This value falls within the optimal range for good oral absorption and membrane permeability without being so high as to cause problems with poor aqueous solubility or excessive sequestration in fatty tissues.[11]

-

Causality in Experimental Choice: While the shake-flask method is the definitive way to measure logP, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often used for its speed and lower sample consumption.[12] This method correlates the retention time of the analyte on a nonpolar stationary phase with the known logP values of a set of standard compounds. It is a robust and validated technique for estimating lipophilicity, especially during the lead optimization phase where rapid screening of multiple analogues is required.

Thermal and Solid-State Properties (Melting Point & Crystallinity)

The solid-state form of an active pharmaceutical ingredient (API) affects its stability, dissolution rate, and manufacturability. A high melting point, as seen with this compound (288-300 °C), indicates a stable crystal lattice with strong intermolecular forces.[1][5][7]

-

Expert Insight: The high melting point suggests that significant energy is required to break the crystal lattice, which is consistent with its low aqueous solubility. It is also crucial to investigate for polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have different solubilities and stabilities, making polymorph screening a critical step in drug development.[13]

-

Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is the primary technique for measuring melting point and detecting polymorphic transitions.[14][15] It precisely measures the heat flow into or out of a sample as it is heated or cooled. X-ray Powder Diffraction (XRPD) is used to characterize the specific crystal structure.[16] The combination of DSC and XRPD provides a comprehensive picture of the API's solid-state properties, which is essential for ensuring batch-to-batch consistency and product stability.

Impact of Physicochemical Properties on ADME Profile

The interplay between the core physicochemical properties directly translates to the in vivo behavior of a drug candidate. Understanding these relationships is fundamental to predictive drug design.

Caption: Relationship between physicochemical properties and ADME processes.

Experimental Protocols for Characterization

The following protocols are provided as self-validating systems for the accurate determination of this compound's key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Verify the pH with a calibrated pH meter.

-

Sample Addition: Add an excess amount of this compound powder to a known volume of the pH 7.4 buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a minimum of 48 hours. Scientist's Note: A 48-72 hour period is chosen to ensure true thermodynamic equilibrium is reached. Preliminary time-to-equilibrium studies can be run by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.

-

Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PVDF filter to remove all undissolved solids. Trustworthiness Check: The filter material should be validated for low drug binding.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.

-

Reporting: Express the solubility in µg/mL or mM. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: pKa Determination (Potentiometric Titration with Co-Solvent)

Objective: To determine the aqueous pKa of this compound by extrapolating from measurements in methanol-water mixtures.

Methodology:

-

System Calibration: Calibrate the pH electrode of an auto-titrator using standard aqueous buffers (pH 4, 7, and 10).

-

Co-Solvent Preparation: Prepare a series of methanol-water solvent mixtures (e.g., 30%, 40%, 50% methanol by volume).

-

Sample Preparation: Accurately weigh and dissolve this compound in each co-solvent mixture to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[17]

-

Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. The auto-titrator will record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa in the co-solvent mixture (the apparent pKa) is determined from the pH at the half-equivalence point of the titration curve.

-

Extrapolation: Plot the apparent pKa values against the mole fraction of methanol for each mixture. Extrapolate the resulting linear regression line to zero mole fraction to obtain the aqueous pKa value.[10]

Protocol 3: LogP Determination (RP-HPLC Method)

Objective: To estimate the logP of this compound based on its chromatographic retention time.

Methodology:

-

Standard Selection: Prepare a solution containing a series of standard compounds with known logP values that span the expected logP of the analyte (e.g., from logP 1 to 4).

-

Chromatographic System: Use a C18 reversed-phase HPLC column. The mobile phase should be an isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Retention Time Measurement: Inject the standard mixture and the this compound sample separately onto the HPLC system and record their respective retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k') of the standard compounds against their known logP values. A linear relationship should be observed.

-

LogP Determination: Using the linear regression equation from the calibration curve and the calculated log(k') for this compound, determine its logP value.[12]

Protocol 4: Thermal Analysis (Differential Scanning Calorimetry)

Objective: To determine the melting point and assess the thermal stability of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

-

Thermal Scan: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature above the melting point (e.g., 320 °C).[18]

-

Data Analysis: The resulting thermogram will show a sharp endothermic peak corresponding to the melting of the substance. The melting point is typically reported as the onset temperature of this peak.[15] The area under the peak corresponds to the enthalpy of fusion.

-

Polymorph Screening (Optional): A heat-cool-heat cycle can be performed. After the initial melt, the sample is cooled rapidly and then reheated. The appearance of crystallization exotherms or different melting endotherms on the second heat can indicate the presence of different polymorphic or amorphous forms.[14]

Conclusion

This compound possesses a physicochemical profile characteristic of a promising but challenging drug candidate. Its favorable molecular weight and optimal lipophilicity are assets for membrane permeability. However, its poor aqueous solubility and high melting point are significant hurdles that must be addressed through advanced formulation strategies, such as salt formation, co-crystallization, or amorphous solid dispersions. The weakly basic nature of the molecule dictates a pH-dependent solubility that must be carefully managed to ensure consistent absorption throughout the gastrointestinal tract. By applying the rigorous experimental protocols detailed in this guide, drug development scientists can accurately characterize these properties, build predictive ADME models, and rationally design optimized delivery systems to unlock the full therapeutic potential of this compound and its analogues.

References

-

8-benzyl theophylline - ChemBK. (n.d.). Retrieved from [Link]

-

G. C. (2007). Novel 8-heterocyclyl Xanthine Derivatives in Drug Development - An Update. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [Link]

-

Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Understanding Xanthine Derivatives: The Science Behind 3-Methylxanthine. (n.d.). Retrieved from [Link]

-

pKa and log p determination. (n.d.). Retrieved from [Link]

-

Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

-

Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Retrieved from [Link]

-

Xanthine - Wikipedia. (n.d.). Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]

-

Structure and dynamics of theophylline derivatives by X-ray, NMR and molecular mechanics studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Crystal structures of theophylline anhydrous Form II, theophylline... (n.d.). ResearchGate. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

-

8-Benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione. (n.d.). PubChem. Retrieved from [Link]

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (n.d.). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

-

The determination of the crystal structure of anhydrous theophylline by X-ray powder diffraction... (2001). SciSpace. Retrieved from [Link]

-

Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. (2021). Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved from [Link]

-

8-Benzyl Theophylline - Alentris Research Pvt. Ltd. (n.d.). Retrieved from [Link]

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). Retrieved from [Link]

-

Structure determination of the theophylline–nicotinamide cocrystal... (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

Powder X-ray diffraction patterns of theophylline phases. (n.d.). ResearchGate. Retrieved from [Link]

-

Standard DSC curves of the APIs and their 50/50 physical mixtures. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]

-

8-Benzyl Theophylline - CAS - 2879-15-4. (n.d.). Axios Research. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. Novel 8-heterocyclyl xanthine derivatives in drug development - an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2879-15-4 [m.chemicalbook.com]

- 6. 8-Benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | C14H14N4O2 | CID 73001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. quercus.be [quercus.be]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. The determination of the crystal structure of anhydrous theophylline by X-ray powder diffraction with a systematic search algorithm, lattice energy calculations, and C-13 and N-15 solid-state NMR: A question of polymorphism in a given unit cell (2001) | Elaine D. L. Smith | 93 Citations [scispace.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

8-Benzyltheophylline mechanism of action in adenosine receptor antagonism

An In-depth Technical Guide to the Mechanism of Action of 8-Benzyltheophylline in Adenosine Receptor Antagonism

Abstract

This technical guide provides a comprehensive examination of the mechanistic principles underlying the action of this compound as an antagonist of adenosine receptors. While direct quantitative binding data for this compound is not extensively available in peer-reviewed literature, this guide leverages established structure-activity relationships (SAR) of the 8-substituted xanthine class of molecules to infer its pharmacological profile. As a direct precursor in the synthesis of Bamifylline, a known selective A1 adenosine receptor antagonist, this compound is strongly implicated as a competitive antagonist with a likely preference for the A1 receptor subtype.[1][2] This document will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies required to fully elucidate its mechanism of action. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.

Introduction: The Landscape of Adenosine Receptor Modulation

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in cellular metabolism and signaling.[3] Its extracellular signaling functions are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention in a range of conditions, including cardiovascular disease, neurodegenerative disorders, and inflammatory diseases.[3]

Theophylline, a methylxanthine, is a well-known non-selective adenosine receptor antagonist.[5][6] The xanthine scaffold has been a fertile ground for medicinal chemistry, with modifications at various positions leading to compounds with enhanced potency and selectivity for the different adenosine receptor subtypes.[7] Of particular interest are substitutions at the 8-position, which have been shown to significantly influence the affinity and selectivity profile of these antagonists.[7][8] This guide focuses on this compound, a derivative of theophylline with a benzyl group at the 8-position, and explores its mechanism of action as an adenosine receptor antagonist.

Structure-Activity Relationship (SAR) of 8-Substituted Xanthines: Predicting the Profile of this compound

The pharmacological properties of 8-substituted xanthines are intricately linked to the nature of the substituent at the 8-position.[7][8] Extensive research has established several key principles that allow for a predictive understanding of this compound's interaction with adenosine receptors.

-

Enhancement of Potency: The introduction of a bulky aromatic or cycloalkyl group at the 8-position generally leads to a significant increase in affinity for adenosine receptors compared to the parent theophylline molecule.[5] For instance, 8-phenyltheophylline exhibits a much higher affinity than theophylline.[5] The benzyl group of this compound, with its phenyl ring and methylene spacer, is expected to confer a similar enhancement in potency.

-

A1 Receptor Selectivity: Many 8-substituted xanthines with bulky hydrophobic groups demonstrate a preference for the A1 adenosine receptor over the A2A, A2B, and A3 subtypes.[8][9] This is attributed to the distinct topographies of the binding pockets of the different receptor subtypes.[6] The A1 receptor's binding site is thought to be more accommodating to such substitutions.[6] The fact that this compound is a direct precursor to Bamifylline, a selective A1 antagonist, provides strong evidence for its own A1-selective profile.[1][10]

Table 1: Comparative Adenosine Receptor Affinities of Theophylline and Related 8-Substituted Xanthines

| Compound | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A2A/A1) |

| Theophylline | ~10,000 - 14,000 | ~14,000 - 30,000 | ~1-2 |

| 8-Phenyltheophylline | 1,340 (human) | 115 (human) | ~0.08 (A2A selective) |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 0.46 - 3.9 (human) | 130 - 340 (human) | ~33 - 87 |

| This compound | Predicted in the nanomolar to low micromolar range | Predicted to be higher than A1 Ki | Predicted A1-selective |

Note: Data for Theophylline and DPCPX are aggregated from multiple studies. Data for 8-Phenyltheophylline is from a study on human receptors.[5] The values for this compound are predictive based on SAR principles and require experimental confirmation.

Molecular Mechanism of Action: Competitive Antagonism and Downstream Signaling

This compound is expected to act as a competitive antagonist at adenosine receptors. This means it binds to the same site as the endogenous agonist, adenosine, but fails to induce the conformational change necessary for receptor activation. By occupying the binding site, it blocks adenosine from exerting its physiological effects.[11]

The downstream consequences of this antagonism depend on the specific receptor subtype being blocked and its associated G protein signaling pathway.

-

Antagonism at A1 Receptors: A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Activation of A1 receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound would prevent the adenosine-induced decrease in cAMP. This leads to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels in the presence of adenosine.

-

Antagonism at A2A and A2B Receptors: A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP. Antagonism of these receptors by this compound would block this stimulatory effect, thereby attenuating the adenosine-induced rise in cAMP.

Diagram of Adenosine Receptor Signaling and the Action of this compound

Caption: Signaling pathways of A1 and A2A adenosine receptors and the antagonistic action of this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a high level of a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assays

Functional assays are essential to confirm that the binding of this compound to the receptor translates into a functional effect, in this case, antagonism.

Objective: To determine the ability of this compound to inhibit agonist-induced changes in intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Use cells expressing the adenosine receptor subtype of interest (e.g., CHO-hA1, HEK-hA2A).

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

-

cAMP Accumulation/Inhibition Assay:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80).

-

For A1/A3 receptors, forskolin is often used to pre-stimulate adenylyl cyclase to measure the inhibitory effect of the agonist.

-

Incubate for a period to allow for changes in cAMP levels.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the agonist-induced cAMP response.

-

The Schild analysis can be used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.

-

Potential In Vivo Effects of this compound

Based on its presumed A1 adenosine receptor antagonism, this compound is expected to exhibit a range of in vivo effects. These predictions are largely extrapolated from studies of other A1 antagonists and the parent compound, theophylline.

-

Cardiovascular Effects: A1 adenosine receptors in the heart mediate negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects. Antagonism of these receptors by this compound would be expected to block these effects of adenosine, potentially leading to an increase in heart rate, particularly in conditions of high adenosine tone.[12] Selective A1 antagonists are being explored for their potential in treating certain cardiovascular conditions.[13]

-

Central Nervous System (CNS) Effects: Adenosine is a key neuromodulator in the CNS, generally exerting inhibitory effects. A1 receptor antagonism can lead to CNS stimulation.[14] Therefore, this compound may possess stimulant properties, similar to but potentially more potent than theophylline, depending on its ability to cross the blood-brain barrier.[15]

-

Renal Effects: A1 adenosine receptors in the kidneys are involved in the regulation of renal blood flow and glomerular filtration rate. A1 antagonism can lead to diuresis and natriuresis.[13]

Conclusion and Future Directions

This compound, as an 8-substituted xanthine and a direct precursor to the selective A1 antagonist Bamifylline, holds significant promise as a potent and likely selective A1 adenosine receptor antagonist. While this guide provides a robust theoretical framework for its mechanism of action based on extensive structure-activity relationship data, direct experimental validation is paramount. Future research should prioritize the determination of the binding affinities (Ki values) of this compound for all four human adenosine receptor subtypes through rigorous radioligand binding studies. Subsequently, functional assays are needed to confirm its antagonistic properties and to quantify its potency. In vivo studies will then be crucial to characterize its pharmacokinetic profile and to investigate its physiological effects on the cardiovascular, central nervous, and renal systems. A thorough understanding of the mechanism of action of this compound will not only clarify the pharmacology of this specific compound but also contribute to the broader knowledge of adenosine receptor modulation and the development of novel therapeutics.

References

- Strappaghetti, G., Corsano, S., Barbaro, R., Giannaccini, G., & Betti, L. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575–583.

- Laboratoires A. Rolland. (1981). Process for the preparation of bamifylline.

- Jacobson, K. A., Kiriasis, L., Barone, S., Med-ved, B., NANDANAN, E., VAN RHEE, A. M., & VON LUBITZ, D. K. (1998). 8-Substituted xanthines as antagonists at A1-and A2-adenosine receptors. Nucleosides and Nucleotides, 17(9-11), 1937–1947.

- Jacobson, K. A., Kiriasis, L., Barone, S., Bischofberger, N., & Daly, J. W. (1989). 8-Substituted xanthines as antagonists at A1-and A2-adenosine receptors. Journal of medicinal chemistry, 32(8), 1873–1879.

- Fredholm, B. B., Evoniuk, G., & Wurtman, R. J. (1988). A1-and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects. Journal of Pharmacology and Experimental Therapeutics, 244(3), 931–936.

- Strappaghetti, G., Corsano, S., Barbaro, R., Giannaccini, G., & Betti, L. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & medicinal chemistry, 9(3), 575-83.

- Tomai, F., Crea, F., Gaspardone, A., Versaci, F., De Paulis, R., Polisca, P., ... & Gioffrè, P. A. (1996). Effects of A1 adenosine receptor blockade by bamiphylline on ischaemic preconditioning during coronary angioplasty. European heart journal, 17(6), 846-853.

- Orsetti, M., Ghi, P., & De Ruvo, A. (1995). Structure‐activity relationships in a series of 8‐substituted xanthines as bronchodilator and A1‐adenosine receptor antagonists. Archiv der Pharmazie, 328(9), 654-658.

- Givertz, M. M., Massie, B. M., Fields, T. K., Lutt-mann, C., & Teerlink, J. R. (2007). The effects of a selective A1-adenosine receptor antagonist, KW-3902, on renal function and fuel handling in patients with advanced heart failure and renal impairment. Journal of the American College of Cardiology, 50(7), 590-597.

- Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Functionalized congeners of 1, 3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of medicinal chemistry, 35(3), 407-422.

- Dionisotti, S., Zocchi, C., Ongini, E., & Monopoli, A. (1994). Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues. Naunyn-Schmiedeberg's archives of pharmacology, 349(2), 187-192.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.

-

PsychonautWiki. (2024). Xanthine. Retrieved from [Link]

- van der Klein, P. A., van der Wenden, E. M., Ijzerman, A. P., & Soudijn, W. (1997). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. British journal of pharmacology, 122(4), 673–680.

- Łażewska, D., Jaśko, P., Honkisz-Orzechowska, E., Kuder, K. J., Latacz, G., Grzeser, B. A., ... & Kieć-Kononowicz, K. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences, 24(18), 13839.

- Singh, A., Kumar, A., & Singh, S. K. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini reviews in medicinal chemistry, 21(17), 2391-2416.

-

Wikipedia. (n.d.). Bamifylline. Retrieved from [Link]

-

BrainKart. (2017). Xanthines. Retrieved from [Link]

- Fernández, F., Caamaño, O., Nieto, M. I., López, C., García-Mera, X., Stefanachi, A., ... & Carotti, A. (2009). 1, 3-dialkyl-8-N-substituted benzyloxycarbonylamino-9-deazaxanthines as potent adenosine receptor ligands: design, synthesis, structure-affinity and structure-selectivity relationships. Bioorganic & medicinal chemistry, 17(10), 3686-3697.

- Howell, L. L., & Spealman, R. D. (1997).

-

UJConline.net. (n.d.). BAMIFYLLINE HCl review.docx. Retrieved from [Link]

- Müller, C. E., Thorand, M., & Qurishi, R. (2000). Partial adenosine A1 receptor agonists for cardiovascular therapies. Current pharmaceutical design, 6(13), 1333-1350.

-

Pharmacompass. (n.d.). This compound. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 8-Benzyl Theophylline. Retrieved from [Link]

-

ChemBK. (n.d.). 8-benzyl theophylline. Retrieved from [Link]

- Der Pharma Chemica. (2016). Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives. Der Pharma Chemica, 8(19), 329-337.

- Siddiqui, A. A., & Mishra, R. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Current Organic Synthesis, 15(6), 768-783.

- Cazzola, M., Santangelo, F., & D'Amato, G. (1987). Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies. International journal of clinical pharmacology, therapy, and toxicology, 25(11), 604-607.

- Zhang, Y. (2015). High-yield synthesis method for theophylline.

- Li, J. (2013). 8-chlorotheophylline preparation method.

- Linden, J. (1995). Adenosine receptor subtypes: characterization and therapeutic regulation. Annual review of pharmacology and toxicology, 35, 581-606.

-

PubChem. (n.d.). Theophylline. Retrieved from [Link]

- Leghetti, E., Zandomeneghi, R., & Aquilani, R. (1986). Pharmacokinetics of bamifylline during chronic therapy. International journal of clinical pharmacology, therapy, and toxicology, 24(1), 30-33.

- Orjales, A., Labeaga, L., Corcostegui, R., Innerarity, A., Berisa, A., & Tarrago, C. (1997). New 8-substituted xanthiene derivatives as potent bronchodilators. Archiv der Pharmazie, 330(11), 327-332.

- Wang, Y. (1995). Synthetic method of new drug doxofylline.

Sources

- 1. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujconline.net [ujconline.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Pharmacokinetic characteristics of N7-substituted theophylline derivatives and their interaction with quinolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bamifylline - Wikipedia [en.wikipedia.org]

- 11. m.psychonautwiki.org [m.psychonautwiki.org]

- 12. Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavioral and physiological effects of xanthines in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brainkart.com [brainkart.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 8-Benzyltheophylline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine, has long been a cornerstone in the management of respiratory diseases. However, its therapeutic window is narrow, and side effects are common. The strategic modification of the theophylline scaffold, particularly at the 8-position, has emerged as a promising avenue for the development of novel drug candidates with improved pharmacological profiles. This technical guide provides a comprehensive overview of the discovery and synthesis of 8-benzyltheophylline derivatives, a class of compounds that has demonstrated significant potential as adenosine receptor antagonists and antimicrobial agents. This document delves into the rationale behind their synthesis, detailed experimental protocols, characterization methodologies, and a discussion of their structure-activity relationships.

Introduction: The Rationale for 8-Position Modification of Theophylline

Theophylline (1,3-dimethylxanthine) exerts its primary pharmacological effects through two main mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1] While effective, this lack of selectivity contributes to its narrow therapeutic index and a range of side effects, including cardiovascular and central nervous system stimulation.

The purine core of theophylline offers several sites for chemical modification. The 8-position, in particular, has been a focal point for medicinal chemists. Substitution at this position can significantly modulate the compound's affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, and A3), offering a pathway to more targeted therapies with fewer off-target effects.[2] The introduction of a benzyl group at the 8-position creates a new chemical entity, this compound, which serves as a versatile scaffold for further derivatization. The benzyl moiety provides a site for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide will focus on the synthesis of 8-benzylamino- and 8-benzylthio- theophylline derivatives, highlighting the key chemical transformations and the underlying scientific principles that guide their development.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives primarily commences from a readily available precursor, 8-chlorotheophylline or 8-bromotheophylline. These halo-substituted xanthines are activated towards nucleophilic substitution at the C8 position.

Synthesis of the Key Intermediate: 8-Halotheophylline

The initial step in the synthesis of many 8-substituted theophylline derivatives is the halogenation of theophylline. 8-Chlorotheophylline and 8-bromotheophylline are the most common intermediates.

A robust method for the preparation of 8-chlorotheophylline involves the direct chlorination of theophylline using N-chlorosuccinimide (NCS) in an aqueous medium.[3][4] This method is advantageous as it avoids the use of harsh and toxic reagents like chlorine gas.

For the synthesis of 8-bromotheophylline, a common laboratory preparation involves the reaction of theophylline with bromine in a suitable solvent.[5][6]

Nucleophilic Substitution: The Gateway to 8-Benzyl Derivatives

The core of the synthetic strategy lies in the nucleophilic substitution of the halogen at the 8-position of the theophylline ring. The electrophilic nature of the C8 carbon, enhanced by the adjacent nitrogen atoms, facilitates its reaction with a variety of nucleophiles.

The reaction of 8-chlorotheophylline with benzylamine or its substituted derivatives in the presence of a base is a common method for the synthesis of 8-benzylaminotheophylline compounds. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

** dot graph "Synthetic_Pathway_to_8_Benzylaminotheophylline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Theophylline [label="Theophylline"]; "8-Chlorotheophylline" [label="8-Chlorotheophylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylamine [label="Substituted Benzylamine\n(R-C₆H₄-CH₂-NH₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "8-Benzylaminotheophylline" [label="8-Benzylaminotheophylline Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Theophylline -> "8-Chlorotheophylline" [label=" NCS, H₂O"]; "8-Chlorotheophylline" -> "8-Benzylaminotheophylline" [label=" Base (e.g., Triethylamine)\nSolvent (e.g., THF), Reflux"]; Benzylamine -> "8-Benzylaminotheophylline"; } }

Similarly, 8-benzylthiotheophylline derivatives can be synthesized by reacting 8-chlorotheophylline with a substituted benzyl mercaptan in the presence of a base.

** dot graph "Synthetic_Pathway_to_8_Benzylthiotheophylline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"8-Chlorotheophylline" [label="8-Chlorotheophylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylmercaptan [label="Substituted Benzyl Mercaptan\n(R-C₆H₄-CH₂-SH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "8-Benzylthiotheophylline" [label="8-Benzylthiotheophylline Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"8-Chlorotheophylline" -> "8-Benzylthiotheophylline" [label=" Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)"]; Benzylmercaptan -> "8-Benzylthiotheophylline"; } }

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 8-benzylaminotheophylline derivative.

Synthesis of 8-Chlorotheophylline[3]

Materials:

-

Theophylline (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Water

-

5% Sodium hydroxide solution

-

10% Hydrochloric acid

Procedure:

-

Dissolve theophylline in water with a molar ratio of 1:1 to 1:1.1 by warming to 50-80°C.

-

Slowly add N-chlorosuccinimide over 60-120 minutes while maintaining the temperature.

-

Continue stirring at this temperature for another 60-120 minutes. Monitor the reaction progress by TLC until the theophylline spot disappears. Maintain the pH between 6 and 7.

-

Cool the reaction mixture to room temperature to allow the crude 8-chlorotheophylline to precipitate.

-

Filter the solid, wash with water, and then dissolve it in a 5% NaOH aqueous solution by warming to 60-80°C.

-

Cool the solution to room temperature and acidify with 10% dilute hydrochloric acid to a pH of 3-3.5 to precipitate the purified 8-chlorotheophylline.

-

Filter the white solid, wash with water, and dry to obtain the final product.

Synthesis of 8-Benzylaminotheophylline[7][8]

Materials:

-

8-Chlorotheophylline (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Tetrahydrofuran (THF)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve 8-chlorotheophylline (0.21 g, 1 mmol) and benzylamine (0.12 g, 1.1 mmol) in 15 mL of THF in a round-bottom flask.

-

Add triethylamine (1 mL) to the mixture.

-

Reflux the reaction mixture for 24 hours. Monitor the reaction progress by TLC (ethyl acetate: n-hexane, 4:2).

-

After the reaction is complete, neutralize the mixture with glacial acetic acid.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the purified 8-benzylaminotheophylline.

Characterization of this compound Derivatives

The unambiguous identification and purity assessment of the synthesized compounds are crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 8-benzylaminotheophylline, characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=O stretching of the xanthine core (around 1650-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of protons. For 8-benzylaminotheophylline, one would expect to see signals corresponding to the N-CH₃ protons of the theophylline core (typically around 3.2-3.5 ppm), the benzylic CH₂ protons (around 4.3-4.5 ppm), and the aromatic protons of the benzyl group (in the range of 7.2-7.4 ppm). The N-H proton signal can be broad and its chemical shift can vary.[7][8]

-

¹³C NMR: Shows the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the methyl carbons, the benzylic carbon, the aromatic carbons, and the carbonyl and imidazole carbons of the theophylline core.

-

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would confirm the molecular weight of the synthesized derivative. Fragmentation patterns can provide structural information. For instance, a common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium ion (m/z 91).[9]

Biological Activity and Structure-Activity Relationships (SAR)

This compound derivatives have been investigated for a range of biological activities, most notably as adenosine receptor antagonists and as antimicrobial agents.

Adenosine Receptor Antagonism

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzyl ring significantly influence the affinity and selectivity of these compounds for the different adenosine receptor subtypes.[2]

| Compound | R¹ | R³ | R⁸ | A₁ Ki (nM) | A₂A Ki (nM) |

| 19 | CH₃ | CH₃ | NH-CH₂(C₆H₅) | 270 | 120 |

| 21 | CH₃ | CH₃ | NH-CH₂(4-F-C₆H₄) | 470 | 130 |

| 22 | CH₃ | CH₃ | NH-CH₂(4-Cl-C₆H₄) | 260 | 60 |

| 24 | CH₃ | CH₃ | NH-CH₂(4-Br-C₆H₄) | 180 | 70 |

| 27 | CH₃ | c-Pr | NH-CH₂(C₆H₅) | 160 | 150 |

| 28 | CH₃ | c-Pr | NH-CH₂(4-F-C₆H₄) | 180 | 110 |

| 29 | CH₃ | c-Pr | NH-CH₂(4-Cl-C₆H₄) | 78 | 204 |

Data extracted from Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity.[2]

The data in the table above illustrates that substitutions on the benzyl ring and at the N3 position of the xanthine core can fine-tune the affinity for A₁ and A₂A adenosine receptors. For example, the introduction of a cyclopropyl group at the N3-position (compounds 27-29) generally leads to an increased affinity for the A₁ receptor.[2]

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of 8-substituted theophylline derivatives. The mechanism of action is not fully elucidated but may involve inhibition of essential microbial enzymes or disruption of cell membrane integrity.

| Compound | Organism | MIC (µg/mL) |

| Benzyl Bromide Derivative (1a) | S. aureus | 1000 |

| Benzyl Bromide Derivative (1a) | E. coli | 2000 |

| 8-Hydroxyquinoline Derivative (HQ-2) | M. tuberculosis | 0.1 |

| 8-Hydroxyquinoline Derivative (HQ-2) | S. aureus (MSSA) | 2.2 |

| 8-Hydroxyquinoline Derivative (HQ-2) | S. aureus (MRSA) | 1.1 |

Note: Data for benzyl bromide derivatives is included for context on the antimicrobial potential of benzyl-containing compounds.[1] Data for 8-hydroxyquinoline derivatives demonstrates the potential for potent antimicrobial activity in related heterocyclic systems.[10]

Further research is needed to establish a clear quantitative structure-activity relationship for the antimicrobial effects of this compound derivatives.

Conclusion and Future Directions

The synthesis of novel this compound derivatives represents a promising strategy in the quest for more selective and potent drug candidates. The synthetic routes are generally straightforward, relying on well-established nucleophilic substitution reactions. The versatility of the benzyl group allows for extensive structural modifications, enabling the exploration of a wide chemical space and the optimization of biological activity.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents on the benzyl ring to further probe the structure-activity relationships.

-

In-depth pharmacological evaluation: Comprehensive screening of new derivatives against a panel of adenosine receptor subtypes and a wide range of microbial strains.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

Preclinical development: Advancing the most promising candidates through further preclinical studies to assess their pharmacokinetic properties, safety, and efficacy in relevant disease models.